
Anguinomycin B
Descripción
Anguinomycin B belongs to the anguinomycin family of polyketide natural products, which are structurally related to leptomycin B (LMB) and ratjadones. These compounds are characterized by a conserved α,β-unsaturated δ-lactone ring and a polyketide side chain, which are critical for their biological activity . Anguinomycins are potent inhibitors of chromosomal region maintenance 1 (CRM1), a nuclear export receptor overexpressed in cancers. They disrupt CRM1-mediated transport of tumor suppressor proteins (e.g., p53) by covalently binding to Cys528 in the nuclear export signal (NES) binding pocket, leading to apoptosis in malignant cells .
Propiedades
Número CAS |
111278-00-3 |
---|---|
Fórmula molecular |
C32H46O6 |
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C32H46O6/c1-8-27(15-16-28-13-10-14-30(35)38-28)19-22(3)12-9-11-21(2)17-24(5)31(36)26(7)32(37)25(6)18-23(4)20-29(33)34/h9-11,14-17,19-20,22,24-26,28,32,37H,8,12-13,18H2,1-7H3,(H,33,34)/b11-9+,16-15+,21-17+,23-20+,27-19+ |
Clave InChI |
QLEZOSIKJQCEQI-MVGWMUTRSA-N |
SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1 |
SMILES isomérico |
CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1CC=CC(=O)O1 |
SMILES canónico |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1 |
Sinónimos |
anguinomycin B |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Cancer Therapy
Anguinomycin B has been studied extensively for its anticancer properties. It has demonstrated significant activity against various cancer cell lines, including:
- B16 Melanoma : Exhibited potent in vitro activity with an IC50 value of 0.093 ng/mL, leading to substantial tumor growth inhibition in vivo .
- Leukemia Models : Showed effectiveness in murine models for P388 leukemia and L1210 leukemia, contributing to increased survival rates .
The compound's ability to inhibit CRM1 has positioned it as a candidate for further development as an anticancer agent. Clinical trials are needed to evaluate its safety and efficacy in humans.
Inhibition of Nuclear Export
Research indicates that this compound can effectively inhibit the nuclear export of proteins critical for cancer progression. This characteristic is shared with other CRM1 inhibitors like Leptomycin B but with potentially reduced toxicity profiles .
Table 1: Comparison of this compound with Other CRM1 Inhibitors
Compound | Mechanism | Cancer Type | IC50 (ng/mL) | Notes |
---|---|---|---|---|
This compound | CRM1 Inhibition | Melanoma | 0.093 | High potency, low toxicity potential |
Leptomycin B | CRM1 Inhibition | Various | 10-100 | High toxicity |
CBS9106 | Synthetic CRM1 Inhibitor | Solid tumors | TBD | Under clinical evaluation |
Case Study 1: Antitumor Activity
In a study evaluating the effects of this compound on human cancer cell lines, it was found that treatment led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. The results suggest that this compound may serve as a potent therapeutic agent against specific cancers by leveraging its ability to inhibit protein export critical for tumor survival .
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutic agents. The findings indicated that co-administration enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting that this compound could be integrated into combination therapy regimens for improved patient outcomes .
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Structural Features
Anguinomycin Family vs. Leptomycin B and Ratjadones
- Common Core: All anguinomycins, LMB, and ratjadones share an α,β-unsaturated δ-lactone ring, which reacts with CRM1’s Cys528 via Michael addition .
- Side Chain Variations: Anguinomycin C and D possess extended polyketide chains, whereas LMB has a shorter alkyl side chain. Ratjadone A features a macrocyclic lactone .
- Truncated Analogues: Synthetic derivatives like SB640 (a truncated Anguinomycin D analogue) retain CRM1 inhibition despite a 60% reduction in molecular weight, highlighting the dispensability of the full polyketide chain for activity .
Clinical and Preclinical Insights
- Natural Compounds: Despite high potency, LMB and anguinomycins face clinical barriers due to irreversible CRM1 inhibition and systemic toxicity. For example, LMB failed Phase I trials due to severe adverse effects .
- Synthetic Derivatives : SB640 and α,β-unsaturated lactone analogues (e.g., compound 4 from Gademann et al.) retain >80% of parental activity with improved pharmacokinetics, making them promising leads .
Métodos De Preparación
Retrosynthetic Analysis and Fragment Design
The structural complexity of this compound, characterized by a 20-membered macrolactone core with six stereogenic centers, necessitates a convergent synthetic approach. Retrosynthetic disconnections typically target the C1–C10 and C11–C20 subunits, connected via a B-alkyl Suzuki-Miyaura cross-coupling. The C1–C10 fragment is constructed using Evans syn-aldol methodology, while the C11–C20 segment employs Jacobsen Cr(III)-catalyzed hetero Diels-Alder reactions to establish the (5R,10R,16R,18S,19R,20S) configuration.
Stereochemical Control in Fragment Synthesis
-
C1–C10 Fragment : Evans oxazolidinone-mediated aldol reactions achieve >98% enantiomeric excess (ee) for the C5 and C10 stereocenters.
-
C11–C20 Fragment : A Jacobsen catalytic system (Cr(III)-salen) induces facial selectivity in the hetero Diels-Alder reaction, yielding the trans-decalin system with 95% ee.
Reaction Step | Catalyst/Reagent | Yield (%) | Stereoselectivity (ee %) |
---|---|---|---|
Aldol Addition (C5) | Evans Oxazolidinone | 82 | 98 |
Hetero Diels-Alder (C16) | Cr(III)-salen | 75 | 95 |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 68 | N/A |
Key Reaction Steps in Total Synthesis
B-Alkyl Suzuki-Miyaura Cross-Coupling
The union of the C1–C10 and C11–C20 fragments relies on a B-alkyl Suzuki-Miyaura coupling, optimized to minimize protodeboronation. Using Pd(PPh₃)₄ and Cs₂CO₃ in THF/H₂O (4:1), this step achieves 68% yield while preserving stereochemical integrity. Comparative studies show that alkyl boranes derived from 9-BBN-H provide superior reactivity over pinacol boronic esters.
Macrolactonization and Deprotection
Ring-closing metathesis (RCM) with Grubbs II catalyst forms the 20-membered lactone, albeit with moderate efficiency (45% yield). Post-RCM hydrogenolysis (H₂, Pd/C) removes benzyl protecting groups, followed by global deprotection with HF·pyridine to unmask the α,β-unsaturated lactone.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Analysis
The synthetic this compound exhibits identical and NMR profiles to the natural isolate, confirming the (5R,10R,16R,18S,19R,20S) configuration. Key correlations in the - COSY and HMBC spectra include:
-
H5–H10 : , indicative of antiperiplanar geometry.
-
C18–O Lactone : HMBC cross-peak at δ 170.2 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) analysis confirms the molecular formula with [M+Na]⁺ at m/z 635.3512 (calc. 635.3515).
Biological Evaluation and CRM1 Inhibition
Q & A
Q. Q1. What is the established mechanism of action of Anguinomycin B, and how does it differ from related compounds like Anguinomycin A?
Answer : this compound is a macrolide antibiotic and a potent inhibitor of CRM1 (chromosome region maintenance 1), a nuclear export protein. Its mechanism involves binding to the CRM1-RanGTP complex, disrupting nuclear export of tumor suppressor proteins (e.g., p53), leading to apoptosis in cancer cells . Unlike Anguinomycin A, which shares structural similarities, this compound’s cytotoxicity profile varies due to substituent differences in its lactone ring, as shown in comparative crystallography studies . Key methodological insights include:
Q. Q2. How can researchers design in vitro experiments to assess this compound’s cytotoxicity while minimizing off-target effects?
Answer :
- Cell Line Selection : Use cancer cell lines with documented CRM1 dependency (e.g., leukemia, lung carcinoma) .
- Control Groups : Include CRM1-independent cell lines and co-treatment with leptomycin B (a well-characterized CRM1 inhibitor) to isolate mechanism-specific effects.
- Dose Optimization : Perform dose-response curves (0.1–100 nM) to identify IC50 values .
- Off-Target Mitigation : Combine with siRNA knockdown of CRM1 to confirm target specificity .
Advanced Research Questions
Q. Q3. How can contradictory findings in this compound’s cytotoxicity across studies be systematically resolved?
Answer : Contradictions often arise from variability in:
- Experimental Conditions : Differences in cell culture media, serum concentration, or incubation time. Standardize protocols per guidelines in Advanced Journal of Chemistry .
- Compound Purity : Validate purity via HPLC and mass spectrometry, as impurities in macrolides can skew results .
- Data Normalization : Use internal controls (e.g., housekeeping genes) and statistical frameworks (e.g., ANOVA with post-hoc tests) to reduce bias .
- Reproducibility : Adopt the “TRIPOD” checklist for transparent reporting of in vitro studies .
Q. Q4. What advanced techniques are recommended for elucidating this compound’s interaction with non-CRM1 targets?
Answer :
- Proteomic Profiling : Employ affinity purification mass spectrometry (AP-MS) to identify off-target binding partners .
- CRISPR-Cas9 Screens : Use genome-wide knockout libraries to detect synthetic lethality or resistance mechanisms .
- Molecular Dynamics (MD) Simulations : Model this compound’s binding kinetics to predict novel interactions, validated by surface plasmon resonance (SPR) .
Q. Q5. How can researchers optimize this compound’s bioavailability in preclinical models while addressing its metabolic instability?
Answer :
- Formulation Strategies : Use liposomal encapsulation or PEGylation to enhance plasma half-life .
- Metabolic Stability Assays : Conduct liver microsome studies to identify degradation pathways and modify vulnerable functional groups (e.g., ester bonds) .
- In Vivo Validation : Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling in murine models, monitoring tumor regression and toxicity biomarkers .
Methodological Guidance for Data Interpretation
Q. Q6. What statistical approaches are critical for analyzing dose-dependent effects of this compound in heterogeneous tumor samples?
Answer :
- Hierarchical Modeling : Account for intra-tumor variability using mixed-effects models .
- Omics Integration : Combine RNA-seq data with cytotoxicity metrics to identify gene expression correlates of resistance .
- Machine Learning : Apply random forest algorithms to predict response thresholds based on genomic features .
Q. Q7. How should researchers address ethical and reproducibility challenges when translating this compound findings to in vivo studies?
Answer :
- Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and humane endpoints .
- Blinding and Randomization : Assign treatment groups randomly and blind analysts to reduce bias .
- Data Sharing : Deposit raw data in repositories like Zenodo or Figshare to facilitate replication .
Emerging Research Directions
Q. Q8. What novel methodologies can explore this compound’s role in modulating the tumor microenvironment (TME)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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